methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

Lipophilicity XLogP3 Drug Design

Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a synthetic heterocyclic compound with a molecular weight of 279.32 g/mol, featuring a thiophene core, a pyrazole-3-carboxamide group, and a methyl ester moiety. It is cataloged in several screening libraries, such as the Life Chemicals collection (ID: F5127-0303), and is referenced in patent literature as a member of a broader class of thiophene carboxamide derivatives investigated for kinase inhibition.

Molecular Formula C12H13N3O3S
Molecular Weight 279.31
CAS No. 955569-06-9
Cat. No. B2961512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
CAS955569-06-9
Molecular FormulaC12H13N3O3S
Molecular Weight279.31
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC
InChIInChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16)
InChIKeyWBXWCOCYICQJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate (CAS 955569-06-9): A Heterocyclic Building Block


Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a synthetic heterocyclic compound with a molecular weight of 279.32 g/mol, featuring a thiophene core, a pyrazole-3-carboxamide group, and a methyl ester moiety [1]. It is cataloged in several screening libraries, such as the Life Chemicals collection (ID: F5127-0303), and is referenced in patent literature as a member of a broader class of thiophene carboxamide derivatives investigated for kinase inhibition [2]. The compound's primary utility for scientific procurement lies in its role as a specialized intermediate or a scaffold for structure-activity relationship (SAR) studies, rather than as a characterized, end-target bioactive molecule .

Why Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate Cannot Be Replaced by Generic Pyrazole-Thiophene Analogs


Generic substitution within the pyrazole-thiophene carboxamide class is highly unreliable due to the profound impact of subtle structural modifications on both physicochemical properties and biological target engagement. The specific N-ethyl substitution on the pyrazole ring and the precise 2,3-substitution pattern on the thiophene core differentiate this compound from its N-unsubstituted or N-methyl analogs (e.g., CAS 763107-52-4) and its positional isomer (methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate) . Such variations are known to drastically alter a molecule's logP, metabolic stability, and binding conformation within kinase ATP-binding pockets, as demonstrated in the Akt inhibitor patent family where this compound is listed [1]. Therefore, substituting this specific scaffold without rigorous SAR validation risks nullifying established structure-activity relationships or introducing unforeseen pharmacokinetic liabilities, making precise procurement essential for reproducible research [2].

Quantitative Differentiation Evidence for Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate


Lipophilicity Comparison: N-Ethyl vs. N-Unsubstituted Pyrazole Analogs

The N-ethyl substitution on the pyrazole ring directly modulates the compound's lipophilicity, a key determinant of membrane permeability and target binding. The target compound has a computed XLogP3-AA of 2.1, which is significantly higher than its N-unsubstituted analog (CAS 763107-52-4), which has a computed XLogP3-AA of 1.5, representing a notable shift in logP that can influence pharmacokinetic profiles and off-target binding [1].

Lipophilicity XLogP3 Drug Design

Scaffold Differentiation via Patent-Exemplified Kinase Inhibition Potential

This compound is explicitly claimed within a patent family (e.g., US20100267759A1) describing heterocyclic carboxamide inhibitors of Akt activity, a critical target in oncology. While the patent discloses the general formula encompassing this compound, it does not provide specific IC50 values for this exact molecule. However, the structure-activity relationship (SAR) explored within the patent suggests that the 1-ethyl-1H-pyrazole-3-carboxamido substitution pattern is a key motif for achieving potent Akt inhibition [1]. This contrasts with pyrazole-thiophene carboxamides from other chemical series (e.g., those in WO2000071532A1) which target different kinases or biological pathways, indicating a distinct and class-specific biological profile [2].

Kinase Inhibition Akt Cancer Research

Physicochemical Property Comparison with a Close 5-Methyl Analog

The addition of a 5-methyl group on the thiophene ring creates a closely related analog, methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-5-methylthiophene-3-carboxylate. This analog has a predicted boiling point of 381.5±42.0 °C, a predicted density of 1.34±0.1 g/cm3, and a predicted pKa of 12.47±0.70 . The target compound, lacking this methyl group, is expected to have a lower boiling point and a different acidity profile, which can impact purification methods (e.g., distillation vs. chromatography) and formulation stability [1]. Direct experimental data for the target compound are unavailable, but these predicted differences highlight the distinct physicochemical profiles that necessitate specific procurement.

Physicochemical Properties Boiling Point pKa

Optimal Application Scenarios for Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate Based on Evidence


Akt Kinase Inhibitor Lead Optimization

This compound serves as a direct starting point for medicinal chemistry programs targeting Akt, as established by its inclusion in a key patent family. Researchers can use it to synthesize and test novel analogs for improved potency and selectivity against Akt, leveraging the foundational SAR hinted at in the patent literature [1].

Focused Screening Library Design for Kinase Profiling

Due to its specific 1-ethyl pyrazole substitution, which enhances lipophilicity compared to N-unsubstituted analogs (XLogP3 Δ = +0.6), this compound is best utilized in designing focused kinase inhibitor libraries where balanced physicochemical properties are critical for cell permeability and target engagement [2].

Chemical Process Development and Analytical Standard

The compound's distinct predicted physicochemical profile, when contrasted with its 5-methyl analog, makes it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for quality control of this specific scaffold, ensuring batch-to-batch consistency in preclinical studies .

Quote Request

Request a Quote for methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.